molecular formula C17H14N4O2 B13885704 3-(1-Benzofuran-5-ylmethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one

3-(1-Benzofuran-5-ylmethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one

Cat. No.: B13885704
M. Wt: 306.32 g/mol
InChI Key: JQXSYWIGCQSSOB-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-5-ylmethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-5-ylmethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Moiety: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.

    Attachment of the Pyrazole Group: The pyrazole ring can be introduced through condensation reactions involving hydrazines and 1,3-diketones.

    Formation of the Pyridazinone Core: The final step involves the formation of the pyridazinone ring through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the pyridazinone ring, potentially converting it to a dihydropyridazinone.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups onto the rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-5-ylmethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Benzofuran-5-ylmethyl)-1-(1-methylpyrazol-4-yl)pyridazin-3-one: Similar structure but with a different position of the pyridazinone ring.

    3-(1-Benzofuran-5-ylmethyl)-1-(1-methylpyrazol-3-yl)pyridazin-4-one: Similar structure but with a different position of the pyrazole ring.

Uniqueness

The uniqueness of 3-(1-Benzofuran-5-ylmethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one lies in its specific arrangement of functional groups and ring systems, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

3-(1-benzofuran-5-ylmethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one

InChI

InChI=1S/C17H14N4O2/c1-20-11-14(10-18-20)21-6-4-16(22)15(19-21)9-12-2-3-17-13(8-12)5-7-23-17/h2-8,10-11H,9H2,1H3

InChI Key

JQXSYWIGCQSSOB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)N2C=CC(=O)C(=N2)CC3=CC4=C(C=C3)OC=C4

Origin of Product

United States

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